molecular formula C10H5N3O7S B14507031 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione CAS No. 62935-89-1

3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione

Cat. No.: B14507031
CAS No.: 62935-89-1
M. Wt: 311.23 g/mol
InChI Key: NXVFQHYZPBNAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is an organic compound that features a thiazolidine-2,5-dione ring substituted with a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 1,3-thiazolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants or products.

Industrial Production Methods

the principles of green chemistry can be applied to optimize the synthesis process, such as using microwave-assisted synthesis or ionic liquids to reduce the environmental impact and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and 1,3-thiazolidine-2,5-dione.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions .

Major Products

The major products formed from these reactions include 3,5-dinitrobenzoic acid, 3,5-diaminobenzoyl derivatives, and various substituted thiazolidine-2,5-dione compounds .

Mechanism of Action

The mechanism of action of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with nucleophilic sites on target molecules. The nitro groups on the benzoyl ring can participate in electron-withdrawing interactions, making the compound a potent electrophile. This allows it to form stable covalent bonds with nucleophilic amino acids in proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of the electron-withdrawing nitro groups and the reactive thiazolidine-2,5-dione ring. This dual functionality makes it a versatile compound for various chemical and biological applications .

Properties

CAS No.

62935-89-1

Molecular Formula

C10H5N3O7S

Molecular Weight

311.23 g/mol

IUPAC Name

3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C10H5N3O7S/c14-8-4-11(10(16)21-8)9(15)5-1-6(12(17)18)3-7(2-5)13(19)20/h1-3H,4H2

InChI Key

NXVFQHYZPBNAEI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.